N-tert-Butylformamide
Overview
Description
N-tert-Butylformamide is a chemical compound with the molecular formula C5H11NO . It is a colorless to light yellow clear liquid . It forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
Molecular Structure Analysis
The molecular weight of N-tert-Butylformamide is 101.15 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
N-tert-Butylformamide has a melting point of 13 °C, a boiling point of 202 °C, and a flash point of 82 °C . Its specific gravity is 0.90 at 20/20 , and its refractive index is 1.43 .Scientific Research Applications
Synthesis of N-tert-Butyl Amides
- Scientific Field: Organic Chemistry
- Summary of Application: N-tert-Butylformamide is used in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .
- Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . The catalyst, Cu(OTf)2, is highly stable and efficient for this Ritter reaction .
- Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .
Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: The N-tert-butyl amide group, which includes N-tert-Butylformamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs are used to treat various conditions like benign prostatic hyperplasia, HIV, and HIV-associated central nervous system (CNS) disease .
- Methods of Application: N-tert-butyl amides are synthesized by various methods, including the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .
- Results: The synthesis of these drugs has led to effective treatments for the aforementioned conditions .
Non-Aqueous Amphiphile Self-Assembly Media
- Scientific Field: Nanotechnology
- Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
- Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
- Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .
Synthesis of N-tert-Butyl Amides via Ritter Reaction
- Scientific Field: Organic Chemistry
- Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the Ritter reaction . This process involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
- Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . Cu(OTf)2 is a highly stable and efficient catalyst for this reaction .
- Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .
Synthesis of N-tert-Butyl Amides via Reaction with Tert-Butyl Benzoate
- Scientific Field: Organic Chemistry
- Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O .
- Methods of Application: The reaction is carried out at 50°C under solvent-free conditions . Zn(ClO4)2·6H2O is used as a catalyst for this reaction .
- Results: The reaction yields a series of N-tert-butyl amides in 83-97% yields .
Non-Aqueous Amphiphile Self-Assembly Media
- Scientific Field: Nanotechnology
- Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
- Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
- Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .
Synthesis of N-tert-Butyl Amides via Ritter Reaction
- Scientific Field: Organic Chemistry
- Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the Ritter reaction . This process involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .
- Methods of Application: The reaction is carried out under solvent-free conditions at room temperature . Cu(OTf)2 is a highly stable and efficient catalyst for this reaction .
- Results: The reaction yields a series of N-tert-butyl amides in excellent isolated yields .
Synthesis of N-tert-Butyl Amides via Reaction with Tert-Butyl Benzoate
- Scientific Field: Organic Chemistry
- Summary of Application: N-tert-Butylformamide is used in the synthesis of N-tert-butyl amides via the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O .
- Methods of Application: The reaction is carried out at 50°C under solvent-free conditions . Zn(ClO4)2·6H2O is used as a catalyst for this reaction .
- Results: The reaction yields a series of N-tert-butyl amides in 83-97% yields .
Non-Aqueous Amphiphile Self-Assembly Media
- Scientific Field: Nanotechnology
- Summary of Application: N-tert-Butylformamide has been used to investigate the ability of low molecular weight amides to function as non-aqueous amphiphile self-assembly media .
- Methods of Application: N-tert-Butylformamide forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .
- Results: The research has provided insights into the self-assembly behavior of low molecular weight amides in non-aqueous media .
Safety And Hazards
N-tert-Butylformamide is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
N-tert-butylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLAKRCBYGZJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062408 | |
Record name | Formamide, N-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 16 deg C; [ChemIDplus] Colorless liquid; [HSDB] Colorless liquid; mp = 14-17 deg C; [Alfa Aesar MSDS] | |
Record name | N-t-Butylformamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6275 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in water and common hydrocarbon solvents. | |
Record name | N-T-BUTYLFORMAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.27 [mmHg], 0.27 mm Hg @ 25 °C | |
Record name | N-t-Butylformamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6275 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-T-BUTYLFORMAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N-tert-Butylformamide | |
Color/Form |
Colorless liquid | |
CAS RN |
2425-74-3 | |
Record name | N-(1,1-Dimethylethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-t-Butylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,1-dimethylethyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TERT-BUTYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ0P5X0IRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-T-BUTYLFORMAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.